
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate” is a complex organic molecule. It contains several functional groups including a phenyl group, a methoxy group, and a sulfonate group. These functional groups can significantly influence the compound’s chemical behavior and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and sulfonate groups suggests that the compound could have interesting structural properties, such as the ability to form pi-stacking interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The phenyl group might undergo electrophilic aromatic substitution reactions, while the sulfonate group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonate group might make the compound highly polar and soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by (Fall et al., 2021) describes the synthesis of a new compound starting from a similar sulfonate structure. This compound was prepared in a two-step process, emphasizing the importance of sulfonates in synthetic chemistry.
- (Alonso et al., 2005) investigated the use of phenyl sulfones, similar in structure to the queried compound, in the Julia-Kocienski olefination reaction. This highlights the potential role of such sulfonates in facilitating organic reactions.
- (Wit et al., 2010) focused on the sulfonation of methyl phenyl sulfate, providing insights into the chemical behavior of sulfonates in reactions, which could be relevant for understanding the properties of the queried compound.
Antimicrobial Applications
- Research by (Fadda et al., 2016) on the synthesis of novel functionalized N-sulfonates demonstrated antimicrobial activities, suggesting potential biomedical applications for similar sulfonate compounds.
Catalytic and Synthetic Applications
- (Wang et al., 2015) studied metal coordination polymers with phenyl sulfonate, indicating the potential use of such compounds in catalysis, particularly in solvent-free conditions.
Pharmaceutical Research
- In a study on the preparation of piperazine derivatives as 5-HT7 receptor antagonists, (Yoon et al., 2008) synthesized compounds with structural similarities to the queried compound, highlighting its potential relevance in pharmaceutical research.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-12(2)17-8-7-16(9-15(17)5)23-24(20,21)19-11-14(4)13(3)10-18(19)22-6/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSKAICYMKMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

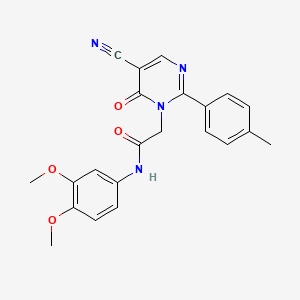
![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

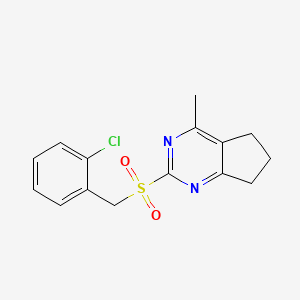
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)
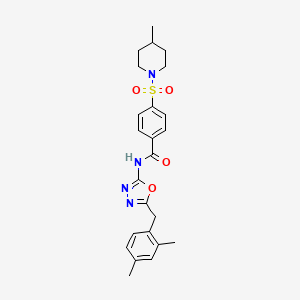

![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)
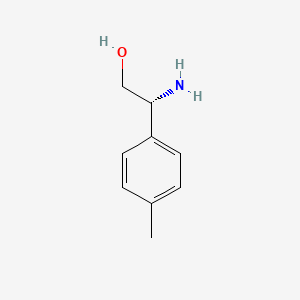
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)
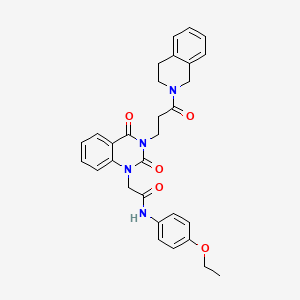
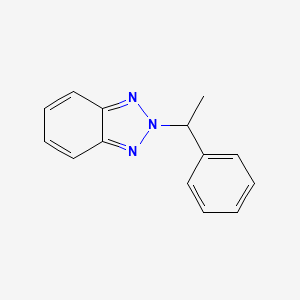
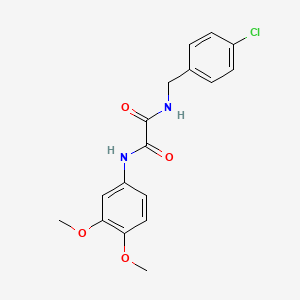
![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)